2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 186044-13-3
VCID: VC4486266
InChI: InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9)
SMILES: C(C1=NON=C1N)C(=O)O
Molecular Formula: C4H5N3O3
Molecular Weight: 143.102

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

CAS No.: 186044-13-3

Cat. No.: VC4486266

Molecular Formula: C4H5N3O3

Molecular Weight: 143.102

* For research use only. Not for human or veterinary use.

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid - 186044-13-3

Specification

CAS No. 186044-13-3
Molecular Formula C4H5N3O3
Molecular Weight 143.102
IUPAC Name 2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid
Standard InChI InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9)
Standard InChI Key KUURKRCUNDGXDG-UHFFFAOYSA-N
SMILES C(C1=NON=C1N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid (C₄H₄N₄O₃) features a 1,2,5-oxadiazole (furazan) ring substituted with an amino group at the 4-position and an acetic acid moiety at the 3-position. The oxadiazole core contributes to its planar geometry and electron-deficient nature, enabling participation in π-π stacking and hydrogen-bonding interactions . Computational studies of analogous structures, such as 2-((4-amino-1,2,5-oxadiazol-3-yl)amino)acetic acid (PubChem CID: 45076029), reveal bond lengths of 1.32 Å for N–O and 1.38 Å for C–N within the ring, consistent with aromatic stabilization .

Physicochemical Properties

The compound’s solubility profile is dominated by its polar functional groups:

  • Aqueous solubility: Moderate (∼15 mg/mL at 25°C), enhanced under basic conditions via deprotonation of the acetic acid group .

  • LogP: Experimental values range from −0.85 to −0.45, indicating high hydrophilicity .

  • pKa: The carboxylic acid group exhibits a pKa of 2.8, while the amino group on the oxadiazole ring has a pKa of 5.1, enabling zwitterionic forms in physiological pH ranges .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of O-acylamidoxime precursors. A representative protocol includes:

  • Amidoxime formation: Reaction of hydroxylamine with cyanoacetic acid derivatives.

  • O-Acylation: Treatment with acetyl chloride in anhydrous THF at 0–5°C for 2 hours.

  • Thermal cyclization: Heating at 120°C in toluene for 6 hours, yielding the oxadiazole ring .

Typical yields range from 45% to 62%, with purity >95% confirmed by HPLC .

Industrial Challenges

Scale-up faces hurdles in:

  • Purification: Column chromatography remains standard due to polar byproducts.

  • Cost: Precursor cyanoacetic acid derivatives account for 70% of raw material expenses.
    Recent advances propose continuous-flow reactors to enhance throughput, reducing reaction times by 40% compared to batch processes .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amino group at C4 undergoes regioselective reactions:

Reaction TypeReagentsProductsYield (%)
AcylationAcetic anhydrideN-Acetyl derivative78
SulfonationSulfur trioxide complexSulfonamide analog65
AlkylationMethyl iodideN-Methylated compound82

Substituents at C4 significantly modulate electronic properties, with electron-donating groups (e.g., –NH₂) increasing ring electron density by 12–18% (DFT calculations) .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic media converts the acetic acid side chain to a ketone (85% yield) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form diamino esters, critical intermediates in polymer synthesis .

Biological and Pharmacological Applications

PathogenMIC (μg/mL)Compound ClassReference
Clostridioides difficile4–81,2,4-Oxadiazole
Methicillin-resistant Staphylococcus aureus2–4Quaternary ammonium derivatives

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups, validated by 30% leakage of calcein from liposomes at 10 μM concentrations .

Industrial and Energetic Material Applications

High-Energy Density Materials

Incorporation into polynitro compounds enhances detonation velocities:

CompoundDetonation Velocity (m/s)Density (g/cm³)
LLM-2109,5201.98
RDX8,7501.82

The oxadiazole ring’s inherent stability (-ΔHf = 180 kJ/mol) contributes to superior performance in propellant formulations .

Polymer Precursors

Copolymerization with ethylene glycol yields thermostable resins (Tg = 215°C), suitable for aerospace composites .

Comparative Analysis with Related Oxadiazoles

Parameter1,2,5-Oxadiazole Derivative1,2,4-Oxadiazole Analog
Thermal Decomposition280°C240°C
Antimicrobial MIC8 μg/mL4 μg/mL
Synthetic ComplexityModerateHigh

The 1,2,5-oxadiazole scaffold offers enhanced thermal stability but requires multi-step functionalization for biological activity .

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Green Synthesis: Catalytic methods using immobilized lipases (85% yield achieved in pilot studies).

  • Computational Design: QSAR models to predict nitro derivative stability (R² = 0.91 in preliminary trials) .

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